Cyperenone

Descripción general

Descripción

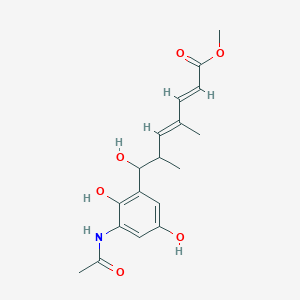

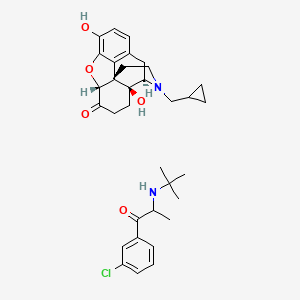

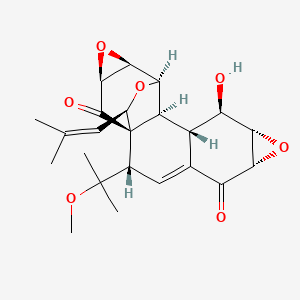

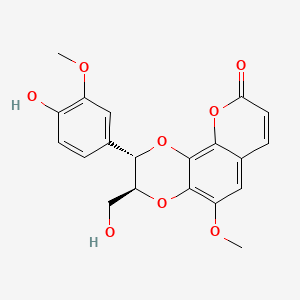

Cyperenone, also known as Cyperotundone, is a sesquiterpene isolated from the rhizomes of Cyperus rotundus L . It has a molecular formula of C15H22O and a molecular weight of 218.33 g/mol .

Synthesis Analysis

The total synthesis of Cyperenone, an eudesmane-derived sesquiterpenoid from Cyperus rotundus, was accomplished via a 15-step sequence starting from ®-(-)-carvone . The synthetic route features a platinum-catalyzed cycloisomerization to rapidly construct the bicyclic core from a 3-silyloxy-1,5-enyne intermediate .

Molecular Structure Analysis

Cyperenone has a molecular formula of C15H22O . The structure is consistent with the 1H-NMR identification . The exact mass is 218.167065321 g/mol .

Chemical Reactions Analysis

Cyperenone has been shown to undergo hydrogenation in acetic acid with platinum oxide, affording the dihydro-derivative .

Physical And Chemical Properties Analysis

Cyperenone is an oil . It has a molecular weight of 218.33 g/mol and a molecular formula of C15H22O . The exact mass is 218.167065321 g/mol .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Cyperotundone has been identified to possess excellent antioxidant properties . Studies have shown that it can protect against DNA damage induced by reactive oxygen species (ROS), which can lead to cell death and tissue damage. This property is crucial as it is generally regarded as carcinogenic and actively participates in many pathological processes, including cancer and aging .

Antiviral Effects

The antiviral potential of Cyperotundone is significant, especially considering the limited efficacy and serious adverse effects of commonly used antivirals. Herbal extracts containing Cyperotundone are known for their antiviral properties and more tolerable side effects, making them a viable alternative for treating viral diseases .

Antibacterial Activities

Cyperotundone exhibits antibacterial activities , particularly against foodborne pathogens. Its effects are dose-dependent and have been shown to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. The antibacterial effects are also significantly influenced by incubation time and concentration .

Cytotoxic Effects

Research indicates that Cyperotundone has cytotoxic effects on certain human cancer cell lines, such as the human neuroblastoma SH-SY5Y cell. These effects are important for the development of new cancer treatments and for understanding the compound’s role in chemoprevention .

DNA Damage Protective Effects

Cyperotundone’s role in protecting against DNA damage is closely linked to its antioxidant activity. It may prevent oxidative DNA damage, which is a key factor in cell death, tissue damage, and diseases like cancer .

Antimicrobial Activities

Apart from its antibacterial properties, Cyperotundone also has broader antimicrobial activities. It has been used in traditional medicine and is now being studied for its effectiveness against a range of microbial infections .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases and conditions .

Food Industry Applications

In the food industry, Cyperotundone’s antioxidant and antimicrobial properties make it a candidate for natural food additives. It could help suppress food deterioration caused by oxidation and spoilage from microorganisms .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cyperotundone has been shown to exert significant cytotoxic effects on triple-negative breast cancer (TNBC) cells .

Mode of Action

Cyperotundone’s mode of action involves inducing apoptosis in cancer cells through ROS generation and the NRF2/ARE signaling pathway . It inhibits the activity of TNBC cells, causing apoptosis and blocking the cell cycle in the G0/G1 phase .

Biochemical Pathways

Cyperotundone affects several biochemical pathways. Lipidomic analysis has shown that Cyperotundone leads to lipid accumulation by inhibiting triacylglycerol (TAG) hydrolysis . RNA-seq analysis indicates that Cyperotundone acts mainly through the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor Beta (TGFβ) signaling pathways .

Result of Action

The result of Cyperotundone’s action is a marked reduction in tumor growth in breast cancer models without causing organ toxicity . It effectively suppresses tumor development in vivo, suggesting its potential as a therapeutic agent for TNBC .

Propiedades

IUPAC Name |

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKXOAUYMWORB-OSQNNJELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316512 | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyperotundone | |

CAS RN |

3466-15-7 | |

| Record name | (+)-Cyperotundone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)